molecular formula C16H22O8 B12731218 tert-Butylhydroquinone glucouronide CAS No. 1072455-71-0

tert-Butylhydroquinone glucouronide

Cat. No.: B12731218
CAS No.: 1072455-71-0
M. Wt: 342.34 g/mol
InChI Key: FVPCLKWJPROMNN-DKBOKBLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylhydroquinone glucouronide involves the enzymatic conjugation of tert-Butylhydroquinone with glucuronic acid. This process is typically carried out using liver microsomes or recombinant enzymes that catalyze the glucuronidation reaction . The reaction conditions include maintaining an optimal pH and temperature to ensure the activity of the enzymes involved.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-Butylhydroquinone glucouronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety is cleaved off, regenerating tert-Butylhydroquinone . It can also participate in oxidation and reduction reactions, depending on the environmental conditions and the presence of specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary but generally involve controlled pH and temperature to ensure the desired reaction pathway .

Major Products Formed

The major product formed from the hydrolysis of this compound is tert-Butylhydroquinone. Oxidation reactions can lead to the formation of quinones, while reduction reactions can yield hydroquinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butylhydroquinone glucouronide is unique due to its specific formation from tert-Butylhydroquinone and its role in the detoxification pathway. Unlike BHA and BHT, which also undergo glucuronidation, this compound is specifically studied for its role in the metabolism and excretion of tert-Butylhydroquinone .

Properties

CAS No.

1072455-71-0

Molecular Formula

C16H22O8

Molecular Weight

342.34 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(3-tert-butyl-4-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H22O8/c1-16(2,3)8-6-7(4-5-9(8)17)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h4-6,10-13,15,17-20H,1-3H3,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1

InChI Key

FVPCLKWJPROMNN-DKBOKBLXSA-N

Isomeric SMILES

CC(C)(C)C1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

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